(-)-Tramadol Hydrochloride
CAS No.: 148229-79-2
Cat. No.: VC20757038
Molecular Formula: C16H26ClNO2
Molecular Weight: 299.83 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 148229-79-2 |
---|---|
Molecular Formula | C16H26ClNO2 |
Molecular Weight | 299.83 g/mol |
IUPAC Name | (1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1 |
Standard InChI Key | PPKXEPBICJTCRU-KUARMEPBSA-N |
Isomeric SMILES | CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O.Cl |
SMILES | CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
Canonical SMILES | CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
Chemical Structure and Properties
Chemical Structure
(-)-Tramadol Hydrochloride is the levorotatory (S,S)-enantiomer of tramadol hydrochloride with the chemical formula C16H26ClNO2 . Its molecular weight is 299.84, identical to that of the racemic mixture and the (+)-enantiomer . The molecule contains a cyclohexane ring with a hydroxyl group, a methoxyphenyl group, and a dimethylaminomethyl substituent, with the specific stereochemistry defining the (-)-enantiomer's unique three-dimensional structure.
Physical Properties
Based on the properties of tramadol hydrochloride, (-)-Tramadol Hydrochloride is likely a white, crystalline powder with a bitter taste but no distinctive odor . It is expected to be soluble in water and ethanol, with a pKa value of approximately 9.41 and an n-octanol/water log partition coefficient (logP) of 1.35 at pH 7 . The physical state at room temperature is solid, and like its (+)-counterpart, it may exhibit hygroscopic properties requiring special storage conditions .
Comparative Properties
The table below provides a detailed comparison of the documented properties between the racemic mixture, (+)-enantiomer, and the (-)-enantiomer of tramadol hydrochloride:
Property | Racemic Tramadol HCl | (+)-Tramadol HCl | (-)-Tramadol HCl |
---|---|---|---|
Molecular Formula | C16H26ClNO2 | C16H26ClNO2 | C16H26ClNO2 |
Molecular Weight | 299.8 | 299.84 | 299.84 |
Stereochemistry | (±)cis | (1R,2R)-(+) | (1S,2S)-(-) |
Appearance | White crystalline powder | White to off-white solid | Presumed white crystalline powder |
Solubility | Readily soluble in water and ethanol | Slightly soluble in methanol and water | Presumed similar to racemic mixture |
Melting Point | Not specified in sources | 172-174°C | Not specifically reported |
Storage Conditions | Standard pharmaceutical storage | -20°C, under inert atmosphere | Presumed similar storage requirements |
Physical State | Solid | Solid | Solid |
Stability | Stable under normal conditions | Hygroscopic | Presumed hygroscopic |
Pharmacological Profile
Mechanism of Action
The pharmacological activity of tramadol hydrochloride involves dual mechanisms of action, with distinct contributions from each enantiomer. While comprehensive data specifically on the (-)-enantiomer is limited in the available literature, important distinctions in the enantiomeric mechanisms have been documented.
Receptor Binding and Potency
Research has established that the (+)-(R,R)-enantiomer exhibits approximately ten-fold higher analgesic potency compared to the (S,S)-enantiomer . This significant difference in potency highlights the importance of stereochemistry in tramadol's pharmacological profile and suggests that the majority of the direct opioid receptor-mediated analgesia comes from the (+)-enantiomer, while the (-)-enantiomer contributes more substantially to the monoaminergic effects.
The racemic mixture of tramadol demonstrates activity as an adrenergic uptake inhibitor, antitussive agent, capsaicin receptor antagonist, muscarinic antagonist, nicotinic antagonist, NMDA receptor antagonist, and serotonergic antagonist . The specific contribution of the (-)-enantiomer to each of these activities requires further research clarification.
Clinical Applications
Current Clinical Evidence
Pharmacokinetics and Metabolism
Absorption and Distribution
Based on data from the racemic mixture, tramadol hydrochloride demonstrates favorable pharmacokinetic properties. The compound is readily absorbed after oral administration, with steady-state plasma concentrations of both tramadol and its active metabolite M1 (O-desmethyltramadol) achieved within two days with four-times-per-day dosing regimens . There is no evidence of self-induction of metabolism with repeated dosing .
Metabolism and Elimination
Tramadol undergoes extensive hepatic metabolism, primarily through Phase I O-demethylation and N-demethylation reactions, followed by Phase II conjugation to form glucuronides and sulfates. The CYP2D6 enzyme plays a crucial role in the formation of the active M1 metabolite, which has higher mu-opioid receptor affinity than the parent compound. The specific metabolism patterns and pharmacokinetic parameters of isolated (-)-Tramadol Hydrochloride would require dedicated stereochemical analysis.
Pharmacokinetic Parameters
The table below summarizes the expected pharmacokinetic parameters of (-)-Tramadol Hydrochloride based on available data from racemic tramadol studies:
Parameter | Value/Description | Notes |
---|---|---|
Bioavailability | Expected to be similar to racemic mixture | Likely high oral bioavailability |
Time to Steady State | Approximately 2 days | With four-times-daily dosing |
Protein Binding | Expected to be low to moderate | Based on racemic mixture data |
Volume of Distribution | Moderate to high | Extensive tissue distribution |
Elimination Half-life | Expected to be 5-7 hours | Based on racemic mixture data |
Primary Elimination Route | Hepatic metabolism and renal excretion | Multiple metabolic pathways |
Synthesis and Manufacturing
Industrial Production Considerations
The production of enantiomerically pure (-)-Tramadol Hydrochloride would require specialized manufacturing processes to ensure stereochemical purity and prevent racemization. Analytical techniques such as chiral HPLC, polarimetry, and circular dichroism spectroscopy would be essential for quality control of the final product's enantiomeric purity.
Current Research and Future Directions
Future Research Opportunities
Several promising research directions for (-)-Tramadol Hydrochloride include:
-
Comparative efficacy and safety studies between isolated enantiomers and the racemic mixture
-
Investigation of potential therapeutic applications leveraging the (-)-enantiomer's predominant noradrenergic mechanism
-
Development of enantioselective synthesis methods to improve production efficiency
-
Pharmacogenomic studies examining patient response variations to the different enantiomers
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume